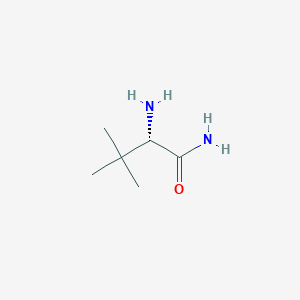

(S)-2-Amino-3,3-dimethylbutanamide

描述

(S)-2-Amino-3,3-dimethylbutanamide (C₆H₁₂N₂O; MW: 128.17; CAS RN: 49214-87) is a chiral amide derivative characterized by a dimethyl-substituted butanamide backbone. It gained prominence as a structural component of nirmatrelvir, an FDA-approved SARS-CoV-2 3CL protease (3CLpro) inhibitor developed by Pfizer . The compound’s stereochemistry and dimethyl branch are critical for binding to the protease’s active site, enabling antiviral activity against COVID-17. Its synthesis, typically involving enantioselective methods, reflects the growing demand for chiral intermediates in pharmaceutical applications.

属性

CAS 编号 |

62965-57-5 |

|---|---|

分子式 |

C6H14N2O |

分子量 |

130.19 g/mol |

IUPAC 名称 |

(2S)-2-amino-3,3-dimethylbutanamide |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H2,8,9)/t4-/m1/s1 |

InChI 键 |

QCVCCWSPZIUXEA-SCSAIBSYSA-N |

SMILES |

CC(C)(C)C(C(=O)N)N |

手性 SMILES |

CC(C)(C)[C@@H](C(=O)N)N |

规范 SMILES |

CC(C)(C)C(C(=O)N)N |

其他CAS编号 |

62965-57-5 |

序列 |

X |

产品来源 |

United States |

相似化合物的比较

Enantiomeric Pair: (R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

The (R)-enantiomer (C₁₃H₂₀N₂O; MW: 220.31; CAS RN: 268556-62-3) shares the core dimethylbutanamide structure but incorporates a benzyl group and exhibits distinct stereochemistry. Key differences include:

- Synthetic Cost : The (S)-isomer is priced at JPY 24,600 per 100 mg , while the (R)-isomer costs JPY 30,200 per 1 g , suggesting higher demand or synthetic complexity for the (S)-form .

- Application : The (S)-isomer’s role in nirmatrelvir underscores its therapeutic relevance, whereas the (R)-isomer may serve as a synthetic intermediate or chiral building block.

2-(Acetylamino)-3,3-dimethylbutanoic Acid

This derivative (C₈H₁₅NO₃; MW: 173.21; CAS RN: 22146-58-3) replaces the amide group with a carboxylic acid and introduces an acetylated amino group. Differences include:

- Synthetic Feasibility : High-yield routes (up to 95.2%) for this compound contrast with the enantioselective synthesis required for the (S)-amide .

- Biological Relevance : The carboxylic acid moiety likely reduces protease inhibition efficacy compared to the amide, which is critical for hydrogen bonding in 3CLpro binding .

(S)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol

This compound (C₁₈H₂₃NO; MW: 269.39; CAS RN: 144054-70-6) features diphenyl and alcohol groups instead of the amide. Key distinctions:

- Structural Bulk : The diphenyl groups may hinder membrane permeability or target binding compared to the compact dimethylbutanamide .

- Function : Likely serves as a chiral auxiliary or intermediate rather than a direct protease inhibitor.

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Implications

- Antiviral Specificity : The (S)-amide’s dimethyl branch and stereochemistry are optimized for 3CLpro inhibition, as evidenced by nirmatrelvir’s efficacy .

- Stereochemical Sensitivity : The 100-fold price difference between (S)- and (R)-isomers highlights the pharmaceutical industry’s prioritization of enantiopure compounds for therapeutic use .

- Functional Group Trade-offs: Substituting the amide with a carboxylic acid (as in 2-(Acetylamino)-3,3-dimethylbutanoic acid) reduces target engagement but improves synthetic accessibility .

准备方法

Strecker Reaction to Form Amino Nitrile Intermediate

The classical approach begins with the Strecker reaction involving 3-methyl-2-butanone as the substrate. This ketone undergoes reaction with ammonium chloride, sodium cyanide, and ammoniacal liquor in the presence of a phase transfer catalyst such as benzyltriethylammonium chloride. The reaction is typically carried out by stirring and refluxing with methyl isopropyl ketone as solvent for 4–6 hours. The product is an amino nitrile intermediate, which is purified by extraction with methylene dichloride, yielding a colorless, transparent liquid with about 95% purity and 90% yield.

Hydrolysis of Amino Nitrile to Amide

The amino nitrile intermediate is then hydrolyzed under acidic or basic catalysis to yield (S)-2-Amino-3,3-dimethylbutanamide. This hydrolysis step can be performed chemically or enzymatically. Acidic hydrolysis typically involves sulfuric acid, converting the nitrile group into the corresponding amide group. This process must be carefully controlled to avoid racemization and side reactions.

Biocatalytic Preparation via Nitrile Hydratase

A more environmentally friendly and selective method uses microbial nitrile hydratase enzymes to catalyze the hydration of the amino nitrile to the amide directly. Specific strains such as Rhodococcus qingshengii CCTCC No:M 2010050, Nocardia globerula CCTCC No:M 209214, and Rhodococcus erythropolis CCTCC No:M 209244 produce nitrile hydratase enzymes that efficiently catalyze this transformation at mild conditions (pH 6.0–10.0, temperature 20–40 °C).

This biocatalytic process offers advantages such as:

- High regio- and stereoselectivity

- Mild reaction conditions reducing byproducts

- Potential for direct use of fermented cells or cell lysates as catalysts

The reaction scheme is:

$$

\text{2-amino-2,3-dimethylbutanenitrile} \xrightarrow[\text{Nitrile hydratase}]{\text{pH 6-10, 20-40 °C}} \text{this compound}

$$

Industrial Scale Synthesis

Industrial production optimizes the above methods for scale, yield, and purity. Typically, the process integrates:

- Large-scale Strecker reaction for amino nitrile synthesis

- Biocatalytic or chemical hydrolysis for amide formation

- Advanced purification techniques such as recrystallization or chromatography

Continuous flow reactors and automated synthesis platforms are employed to maintain consistent quality and maximize throughput.

Advanced Synthetic Routes and Selective Functionalization

Additional synthetic strategies involve selective methylation and reductive amination steps to access derivatives or improve enantiomeric purity. For example, reductive benzylation of (S)-2-amino-2,3-dimethylbutanamide followed by selective methylation and hydrogenolysis has been reported to yield N-methyl derivatives with high chemoselectivity and yields of 75–80%. These methods rely on:

- Controlled reductive amination using benzaldehyde and sodium cyanoborohydride (NaBH3CN)

- Avoidance of over-alkylation by using benzaldehyde instead of formaldehyde

- Subsequent removal of protecting groups by mild hydrogenolysis

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst/Enzyme | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Strecker Reaction + Acid Hydrolysis | 3-methyl-2-butanone | Ammonium chloride, NaCN, H2SO4 | Reflux 4-6 h, acid hydrolysis | ~90 | 95 | Established, high yield | Use of toxic cyanide, harsh acid |

| Biocatalytic Hydration | 2-amino-2,3-dimethylbutanenitrile | Nitrile hydratase (Rhodococcus) | pH 6-10, 20-40 °C, mild | High | High | Mild, selective, eco-friendly | Requires enzyme production |

| Reductive Benzylation + Methylation | (S)-2-Amino-2,3-dimethylbutanamide | NaBH3CN, benzaldehyde | Room temp, controlled addition | 75-80 | High | Chemoselective methylation | Multi-step, requires hydrogenolysis |

Research Findings and Notes

- The Strecker reaction is a reliable method to obtain the amino nitrile intermediate with high yield and purity but involves handling hazardous cyanide reagents.

- Biocatalytic hydration using nitrile hydratase enzymes offers a greener alternative with excellent selectivity and mild operating conditions, making it attractive for industrial applications.

- Selective reductive amination strategies allow for the synthesis of N-methylated derivatives without over-alkylation, improving the versatility of the compound for further chemical transformations.

- Purification methods such as recrystallization and chromatography are critical to achieving >95% purity necessary for pharmaceutical or agrochemical intermediates.

常见问题

Basic: What are the established synthetic routes for (S)-2-Amino-3,3-dimethylbutanamide, and how is stereochemical purity ensured?

Methodological Answer:

A common synthesis involves the use of (S)-tert-leucine as a starting material. For example, methyl ester intermediates are prepared via reaction with methanol under acidic conditions, followed by deprotection of the amino group using HCl in dioxane. Stereochemical integrity is maintained by avoiding racemization-prone conditions (e.g., high temperatures or strong bases). The final product is purified via crystallization, and enantiomeric excess is validated using chiral HPLC or polarimetry .

Key Data:

- Reaction Conditions: HCl (4 M in dioxane), room temperature, 1 hour.

- Characterization: -NMR (DMSO-) δ: 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH), 1.02 (s, 9H, C(CH)) .

Advanced: How does this compound function as a ligand in PROTAC® design for targeted protein degradation?

Methodological Answer:

The compound serves as a chiral building block for E3 ubiquitin ligase ligands (e.g., VH032 derivatives). Its rigid tert-leucine backbone enhances binding affinity to cereblon (CRBN), a key E3 ligase. Researchers conjugate it to a target protein-binding moiety via a linker, enabling ternary complex formation and subsequent ubiquitination of the target. Critical steps include:

- Structure-Activity Relationship (SAR) Studies: Modifying the amide group (e.g., N-methylation) to optimize proteasome recruitment.

- Biophysical Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Example Protocol:

- Linker Attachment: Click chemistry (CuAAC) or amide coupling to connect the ligand to a target-binding domain.

- Cellular Assays: Western blotting to confirm target degradation in HEK293T cells .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Purity Analysis: Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient).

- Structural Confirmation: - and -NMR in DMSO-; key signals include δ 1.02 ppm (C(CH)) and δ 3.79 ppm (OCH).

- Chiral Purity: Chiral GC or HPLC with a cellulose-based column (e.g., Chiralpak® IC) .

Physical Properties:

Advanced: How can researchers resolve conflicting data on the biological activity of this compound derivatives?

Methodological Answer:

Discrepancies often arise from off-target effects or variable cellular permeability. Mitigation strategies include:

- Dose-Response Curves: Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Proteomics Profiling: Use affinity purification mass spectrometry (AP-MS) to identify unintended interactors.

- Permeability Assays: Parallel artificial membrane permeability assay (PAMPA) to rule out false negatives due to poor uptake .

Case Study:

A 2024 study found inconsistent CRBN engagement for N-methylated derivatives. SPR analysis revealed that methylation reduced binding affinity by 10-fold, explaining the variability .

Basic: What are the storage and handling protocols for this compound to ensure stability?

Methodological Answer:

- Storage: Desiccate at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the amide bond.

- Handling: Use anhydrous solvents (e.g., dry DMF or THF) during synthesis to avoid decomposition.

- Stability Monitoring: Periodic HPLC analysis to detect degradation products (e.g., free amine or carboxylic acid) .

Advanced: How can computational modeling guide the optimization of this compound for asymmetric catalysis?

Methodological Answer:

- Docking Simulations: Molecular dynamics (MD) with software like AutoDock Vina to predict binding modes to chiral catalysts (e.g., BINOL-derived phosphoric acids).

- Quantum Mechanics (QM): DFT calculations (B3LYP/6-31G*) to assess transition-state stabilization by the tert-butyl group.

- Validation: Correlate computed enantiomeric excess (ee) with experimental results from kinetic resolution assays .

Example Application:

A 2025 study used QM/MM to design a derivative with a pyridinyl substituent, achieving 95% ee in a model aldol reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。